molecular formula C13H20BClN2O4 B1418412 (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 957060-89-8

(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No. B1418412
M. Wt: 314.57 g/mol
InChI Key: QBUJRGQOXYFCFK-UHFFFAOYSA-N
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Description

“(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a compound with the molecular formula C13H20BClN2O4 . It has an average mass of 314.573 Da and a mono-isotopic mass of 314.120453 Da .


Synthesis Analysis

Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds under mild and functional group tolerant conditions . Another method involves the use of organoboron compounds as building blocks and synthetic intermediates .


Molecular Structure Analysis

The molecular structure of “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is complex, with several functional groups. These include a morpholinoethyl group, a carbamoyl group, a phenyl group, a boronic acid group, and a hydrochloride group .


Chemical Reactions Analysis

Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . Boronic acids can also react with diols to form boronate esters .

Scientific Research Applications

Optical Modulation and Sensor Development

Phenyl boronic acids, including derivatives similar to the compound , have been studied for their applications in optical modulation. They can function as binding ligands for saccharide recognition and anchor hydrophilic polymers to the surface of hydrophobic materials like graphene or carbon nanotubes. For instance, a series of phenyl boronic acids conjugated to polyethylene glycol was used for the aqueous dispersion of single-walled carbon nanotubes, showcasing the ability to modulate near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between molecular structure and optical properties of carbon nanotubes (Mu et al., 2012).

Moreover, a novel pH-responsive fluorescence probe based on 4-(morpholinomethyl) phenyl) boronic acid was synthesized for the sensitive detection of trace-level organophosphorus pesticides in fruit juices, exhibiting significant sensitivity to pH changes and satisfactory recoveries, indicating its potential as a robust fluorescence assay for pesticide detection (Zhao et al., 2021).

Advanced Material Development

Boronic acid derivatives have been utilized in the development of advanced materials. A multifunctional boronic acid-based cross-linker, bis(phenylboronic acid carbamoyl) cystamine, was developed to cross-link hydrophilic polymers forming multifunctional, multiresponsive hydrogels. These hydrogels exhibit pH, glucose, and redox triresponsive features along with autonomic self-healing properties under ambient conditions, showcasing the versatility of boronic acid derivatives in fabricating smart hydrogels (Guo et al., 2017).

Bioconjugation and Boron Hot Spots

Boronic acids are highlighted for their potential in bioconjugation due to their ability to establish reversible covalent bonds with various nucleophiles. A study introduced a "Boron Hot Spot" based on the 3-hydroxyquinolin-2(1H)-one scaffold, which, when installed on a peptide chain, enables the site-selective formation of iminoboronates with enhanced stability and control over site-selectivity, leading to improved stability of bioconjugates under physiological conditions (Russo et al., 2020).

Future Directions

The future directions for the study and application of boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are promising. There is growing interest in these compounds due to their potential applications in various fields, including pharmaceuticals, biotechnology, and materials science . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

properties

IUPAC Name

[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4.ClH/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16;/h1-3,10,18-19H,4-9H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUJRGQOXYFCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657198
Record name (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride

CAS RN

957060-89-8
Record name Boronic acid, B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-Morpholin-4-ylethyl)carbamoyl]benzeneboronic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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